molecular formula C14H10FNO4 B2731368 4-Fluoro-3-nitrobenzoic acid benzyl ester CAS No. 291528-32-0

4-Fluoro-3-nitrobenzoic acid benzyl ester

Cat. No. B2731368
CAS RN: 291528-32-0
M. Wt: 275.235
InChI Key: JTJITTDUVBATOW-UHFFFAOYSA-N
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Description

“4-Fluoro-3-nitrobenzoic acid benzyl ester” is a chemical compound derived from benzoic acid. It has a nitro and a fluoro substituents at the 3- and 4-positions . The functional groups in 4-fluoro-3-nitrobenzoic acid possess different reactivities .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-nitrobenzoic acid benzyl ester” is FC6H3(NO2)CO2H . The molecular weight is 185.11 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The carboxylic acid in 4-fluoro-3-nitrobenzoic acid reacts with alcohols to form esters . Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-3-nitrobenzoic acid benzyl ester” include a melting point of 123-126 °C (lit.) . It is soluble in 95% ethanol at 50 mg/mL, forming a clear, light yellow solution .

Scientific Research Applications

Solid-Phase Synthesis Applications

4-Fluoro-3-nitrobenzoic acid benzyl ester plays a critical role in the solid-phase synthesis of heterocyclic compounds. For instance, it has been utilized in the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones, where the acid is tethered to a solid support. This method involves aromatic substitution, reduction of the nitro group, and cyclization to form the benzodiazepinone skeleton, showcasing the versatility of 4-Fluoro-3-nitrobenzoic acid benzyl ester in synthesizing complex molecules (Lee, Gauthier, & Rivero, 1999).

Heterocyclic Oriented Synthesis (HOS)

The compound has been identified as a potential building block in HOS, leading to various condensed nitrogenous cycles. Its ability to act as a multireactive starting material for the preparation of substituted nitrogenous heterocycles, such as benzimidazoles and benzotriazoles, underscores its significance in medicinal chemistry and drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Microwave-Assisted Synthesis

The use of 4-Fluoro-3-nitrobenzoic acid benzyl ester extends to microwave-assisted synthesis, where its derivative, PEG-ester, has been employed in a 10-step liquid phase synthesis of bis-benzimidazoles. This approach demonstrates the efficiency and rapidity with which complex molecules can be synthesized, leveraging the unique reactivity of the compound under microwave irradiation (Wu & Sun, 2006).

C-Arylation in Solid-Phase Synthesis

Another application involves the C-arylation of substituted acetonitriles and 1,3-dicarbonyl compounds with polystyrene-bound aryl fluorides derived from 4-Fluoro-3-nitrobenzoic acid. This method leads to the formation of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, illustrating the compound's utility in creating diverse chemical structures (Stephensen & Zaragoza, 1999).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The ortho-position of fluoride and nitro makes 4-fluoro-3-nitrobenzoic acid an ideal precursor for making benzimidazoles derivatives . It has been used in the preparation of novel benzimidazoles having antimycobacterial activity .

properties

IUPAC Name

benzyl 4-fluoro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJITTDUVBATOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrobenzoic acid benzyl ester

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